

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B022502

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, also widely known by its synonym 6-Methylnornicotine, is a heterocyclic organic compound and a structural analog of nicotine. Its chemical structure, featuring a pyridine ring linked to a pyrrolidine ring, places it within the class of nicotinoid compounds. The pyrrolidine ring contains a chiral center at the C2 position, meaning the compound can exist as (S)- and (R)-enantiomers or as a racemic mixture.

This molecule is of significant interest in medicinal chemistry and pharmacology due to its structural similarity to nicotine, the primary psychoactive component in tobacco. As such, it is presumed to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.^[1] These receptors are implicated in a wide range of physiological processes and are therapeutic targets for various conditions, including neurodegenerative diseases, pain, inflammation, and addiction.^[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacology of **2-Methyl-5-(pyrrolidin-2-yl)pyridine**, intended for professionals in drug discovery and development.

Chemical and Physical Properties

The formal IUPAC name for the compound is **2-methyl-5-(pyrrolidin-2-yl)pyridine**. Due to the chiral center, the specific stereoisomer should be designated, e.g., (S)-**2-methyl-5-(pyrrolidin-2-yl)pyridine**. The racemic form is often referred to as (\pm) -6-Methylnornicotine.

Physicochemical Data

The following table summarizes the key physicochemical properties for the racemic form of **2-Methyl-5-(pyrrolidin-2-yl)pyridine**, commonly referred to as 6-Methylnornicotine.

Property	Value	Reference / Note
CAS Number	90872-72-3	Racemic Mixture[2]
Molecular Formula	C ₁₀ H ₁₄ N ₂	[2]
Molecular Weight	162.23 g/mol	[2]
Boiling Point	269.4 °C at 760 mmHg	Predicted
Melting Point	65-70 °C	
Density	1.023 g/cm ³	Predicted
LogP	2.14	Predicted
pKa	Not available	-

Spectral Data (Predicted)

While experimental spectra for this specific compound are not readily available in public databases, the expected NMR and Mass Spectrometry data can be predicted based on its structure and data from analogous compounds like nornicotine and various pyridine derivatives.[3][4]

Data Type	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- Pyridine Ring Protons: Signals expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 of the pyridine ring will likely be a singlet or a narrow doublet.- Pyrrolidine Ring Protons: Aliphatic signals (δ 1.5-4.0 ppm). The proton at the C2 chiral center will be a multiplet.- Methyl Group Protons: A singlet at approximately δ 2.5 ppm.[5]
¹³ C NMR	<ul style="list-style-type: none">- Pyridine Ring Carbons: Resonances in the downfield region (δ 120-160 ppm).- Pyrrolidine Ring Carbons: Aliphatic carbon signals (δ 25-60 ppm).- Methyl Carbon: A signal in the upfield region (δ ~15-25 ppm).
Mass Spec (EI)	<ul style="list-style-type: none">- Molecular Ion (M^+): A peak at m/z = 162.- Major Fragments: Fragmentation is expected to occur at the C-C bond between the two rings, leading to a prominent fragment corresponding to the methyl-pyridyl moiety (m/z = 93) or the protonated pyrrolidine ring (m/z = 70).

Synthesis and Experimental Protocols

The synthesis of **2-methyl-5-(pyrrolidin-2-yl)pyridine** can be achieved through a multi-step pathway. A common strategy involves the construction of the substituted pyridine core followed by the formation and coupling of the pyrrolidine ring. The following protocol is a representative synthesis adapted from patented industrial methods.[6]

Synthesis Workflow

Step 1: Ester Condensation

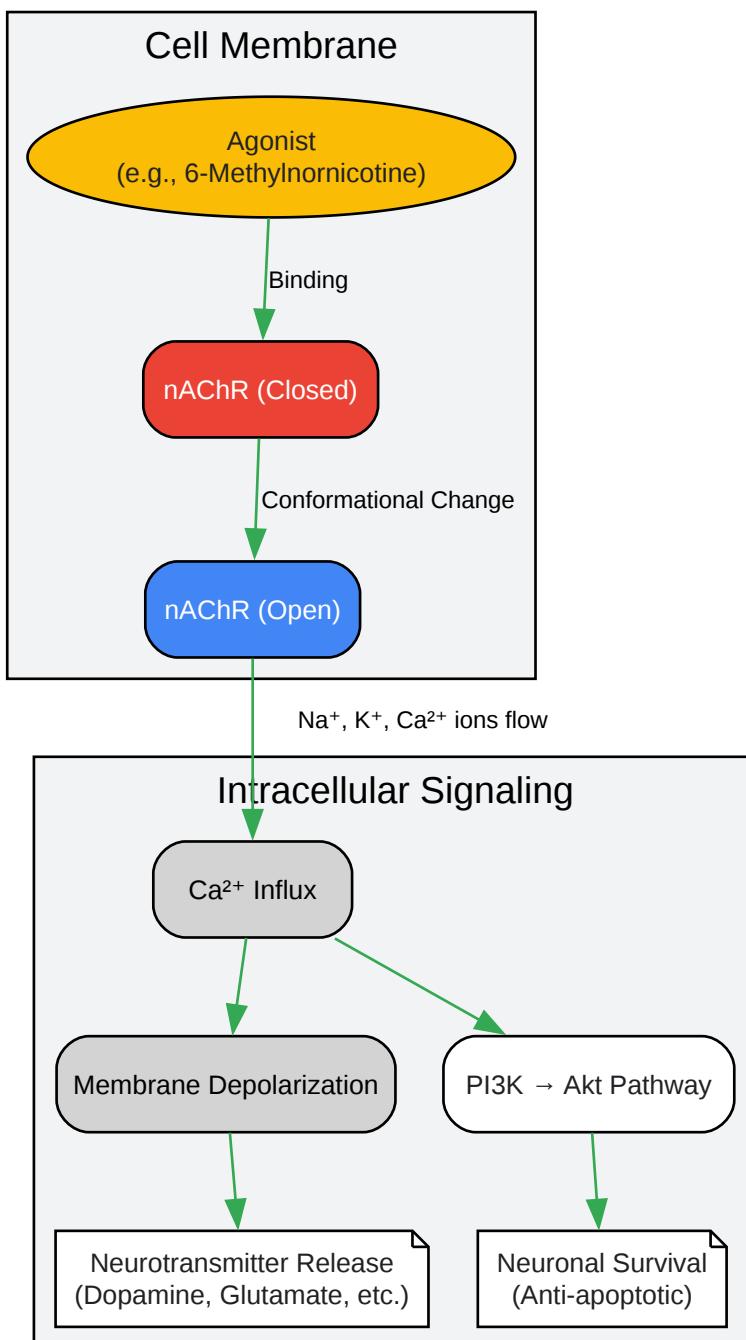
6-Methylnicotinic acid methyl ester γ -Butyrolactone

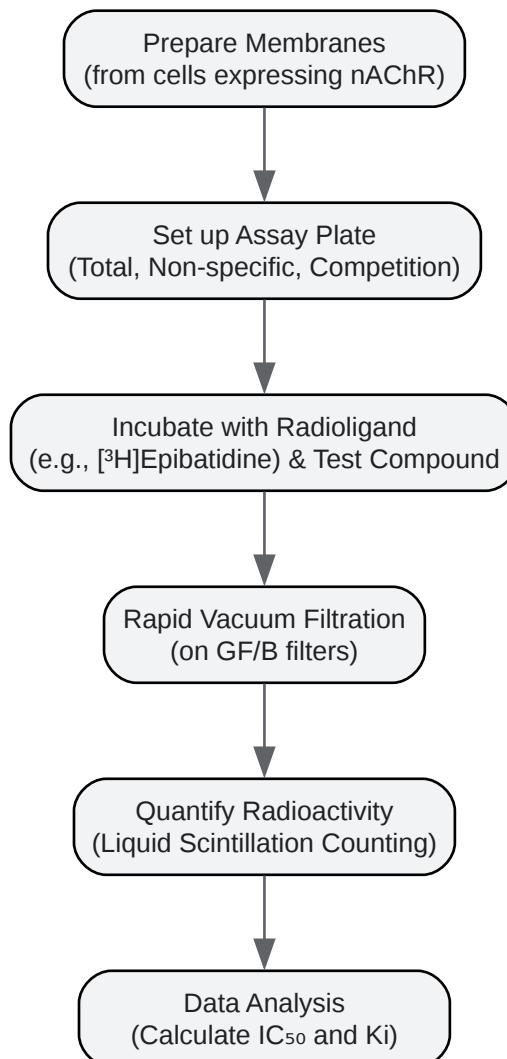
Intermediate I

Step 2: Ring Opening

Intermediate I

Acid Hydrolysis


Intermediate II


Step 3: Reductive Amination & Cyclization

Intermediate II

Reduction (e.g., NaBH4, H2/Pd)

2-Methyl-5-(pyrrolidin-2-yl)pyridine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Nornicotine [webbook.nist.gov]

- 4. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. 6-Methyl Nornicotine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022502#2-methyl-5-pyrrolidin-2-yl-pyridine-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com